2-Tert-butyl-5-nitroaniline CAS number 103392-84-3 properties
2-Tert-butyl-5-nitroaniline CAS number 103392-84-3 properties
An In-depth Technical Guide to 2-Tert-butyl-5-nitroaniline (CAS No. 103392-84-3)
Introduction
2-Tert-butyl-5-nitroaniline is a substituted aromatic amine that serves as a valuable intermediate in synthetic organic chemistry. Its molecular architecture, featuring a sterically demanding tert-butyl group and electronically distinct amino and nitro functionalities on a benzene scaffold, makes it a compound of significant interest. The interplay between the electron-donating amino group and the electron-withdrawing nitro group, modulated by the bulky tert-butyl substituent, imparts unique reactivity and physicochemical properties.
This guide provides a comprehensive overview of 2-Tert-butyl-5-nitroaniline, consolidating its known properties, a proposed synthetic pathway grounded in established chemical principles, predicted spectroscopic data, and critical safety information. The content herein is designed to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work, from bench-scale synthesis to its potential incorporation into more complex molecular targets. While it is commercially available for research purposes, its full experimental characterization is not widely documented, making a predictive and principle-based guide essential for its application.[1]
Physicochemical and Structural Properties
The fundamental identity and characteristics of 2-Tert-butyl-5-nitroaniline are summarized below. This data is critical for reaction planning, dosage calculations, and ensuring appropriate storage and handling.
| Property | Value | Reference(s) |
| CAS Number | 103392-84-3 | [1][2] |
| IUPAC Name | 2-tert-butyl-5-nitroaniline | [2] |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [1][2] |
| Molecular Weight | 194.23 g/mol | [1] |
| Appearance | Yellow solid | |
| Purity (Typical) | ≥95% | |
| Canonical SMILES | CC(C)(C)C1=C(C=C(C=C1)[O-])N | [1][2] |
| InChI | InChI=1S/C10H14N2O2/c1-10(2,3)8-5-4-7(12(13)14)6-9(8)11/h4-6H,11H2,1-3H3 | [2] |
| Storage Conditions | Store in a dark place under an inert atmosphere at room temperature. | [3] |
Synthesis Pathway and Mechanistic Rationale
While specific synthetic preparations for 2-Tert-butyl-5-nitroaniline are not extensively published, a robust and logical pathway can be devised based on the well-established chemistry of electrophilic aromatic substitution on substituted anilines. A direct nitration of 2-tert-butylaniline is ill-advised due to the high reactivity of the amino group, which can be oxidized by the nitrating mixture and lead to poor regioselectivity. A superior strategy involves a three-step sequence of protection, nitration, and deprotection, as is common for the synthesis of related nitroanilines.[4]
Causality of Experimental Design: Controlling Regioselectivity
The choice of a three-step synthesis is dictated by the need to control the position of the incoming nitro group.
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Amino Group (-NH₂): A powerful activating, ortho-, para-directing group.
-
Tert-butyl Group (-C(CH₃)₃): A moderately activating, ortho-, para-directing group.
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Acetamido Group (-NHCOCH₃): By protecting the amine as an acetamide, its activating strength is reduced, preventing oxidation. It remains an ortho-, para-director, but its steric bulk, combined with the adjacent tert-butyl group, strongly disfavors substitution at the ortho positions.
This strategy directs the electrophilic nitration to the position para to the acetamido group (the C5 position), which is the only sterically accessible and electronically favorable site, thus ensuring the desired 2,5-substitution pattern.
Detailed Experimental Protocol (Proposed)
This protocol is adapted from established methodologies for similar transformations.[4]
Step 1: Protection of 2-tert-butylaniline via Acetylation
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In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-tert-butylaniline (1.0 eq) in glacial acetic acid.
-
Slowly add acetic anhydride (1.2 eq) to the stirred solution.
-
Heat the reaction mixture to reflux for 1-2 hours.
-
Monitor the reaction by TLC until the starting aniline is consumed.
-
Allow the mixture to cool to room temperature and pour it into ice-water to precipitate the product.
-
Collect the solid N-(2-tert-butylphenyl)acetamide by vacuum filtration, wash with cold water until the filtrate is neutral, and dry thoroughly.
Step 2: Nitration of N-(2-tert-butylphenyl)acetamide
-
In a flask cooled in an ice-salt bath (0–5 °C), dissolve the dried N-(2-tert-butylphenyl)acetamide (1.0 eq) in concentrated sulfuric acid.
-
In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid, keeping the temperature below 10 °C.
-
Add the nitrating mixture dropwise to the acetamide solution, maintaining the reaction temperature between 0 and 5 °C.
-
Stir the mixture at this temperature for 1-2 hours after the addition is complete.
-
Carefully pour the reaction mixture over crushed ice to precipitate the crude product.
-
Collect the solid N-(2-tert-butyl-5-nitrophenyl)acetamide by vacuum filtration, wash with cold water, and dry.
Step 3: Deprotection via Acid Hydrolysis
-
In a round-bottom flask with a reflux condenser, suspend the dried nitro-acetamide intermediate (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours until TLC analysis indicates the disappearance of the starting material.
-
Cool the reaction mixture and pour it into ice-water.
-
Neutralize the solution with a base (e.g., aqueous sodium hydroxide) to precipitate the final product.
-
Collect the crude 2-Tert-butyl-5-nitroaniline by vacuum filtration, wash with water, and dry.
-
Purify the product further by recrystallization (e.g., from ethanol/water) or column chromatography if necessary.
Visualization of Synthetic Workflow
Caption: Proposed three-step synthesis of 2-Tert-butyl-5-nitroaniline.
Predicted Spectroscopic Profile
¹H NMR (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.85 | d | 1H | Ar-H (H4) | Ortho to nitro group, strongly deshielded. |
| ~ 7.60 | dd | 1H | Ar-H (H6) | Ortho to amino group, meta to nitro group. |
| ~ 6.70 | d | 1H | Ar-H (H3) | Ortho to both amino and tert-butyl groups. |
| ~ 4.50 | br s | 2H | -NH₂ | Broad singlet, typical for amine protons; exchangeable with D₂O. |
| ~ 1.45 | s | 9H | -C(CH₃ )₃ | Singlet, characteristic of a tert-butyl group. |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3480 - 3300 | Primary Amine (-NH₂) | N-H Symmetric & Asymmetric Stretch |
| 3100 - 3000 | Aromatic C-H | C-H Stretch |
| 2980 - 2850 | Aliphatic C-H | C-H Stretch (from tert-butyl) |
| 1620 - 1580 | Aromatic Ring | C=C Stretch |
| 1550 - 1490 | Nitro Group (-NO₂) | N=O Asymmetric Stretch |
| 1360 - 1300 | Nitro Group (-NO₂) | N=O Symmetric Stretch |
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): A prominent peak is expected at m/z ≈ 194, corresponding to the molecular weight of the compound (C₁₀H₁₄N₂O₂).
-
Key Fragmentation Patterns:
-
m/z ≈ 179: Loss of a methyl radical ([M-CH₃]⁺), a characteristic fragmentation of tert-butyl groups.
-
m/z ≈ 148: Loss of a nitro group ([M-NO₂]⁺).
-
Visualization of Characterization Workflow
Caption: General workflow for synthesis and spectroscopic characterization.
Applications in Research and Development
2-Tert-butyl-5-nitroaniline is primarily a building block for more complex molecules. Its utility stems from the distinct reactivity of its functional groups.
-
Pharmaceutical Intermediate: The tert-butylaniline scaffold is present in various biologically active compounds. The bulky tert-butyl group can enhance lipophilicity and metabolic stability, which are desirable drug-like properties.[7][8][9] The amino group serves as a key synthetic handle for building amides, ureas, or for constructing heterocyclic rings, while the nitro group can be reduced to a second amine, opening pathways to diamine-based structures like benzimidazoles.
-
Chemical Synthesis: Substituted nitroanilines are foundational materials for producing dyes, pigments, and agrochemicals.[10] The specific substitution pattern of this molecule makes it a candidate for creating novel chemical entities with unique steric and electronic profiles.
-
Reference Standard: As a well-defined chemical entity, it is sold for use as a reference standard in pharmaceutical testing and quality control applications.[1]
Safety and Handling
Disclaimer: A verified, specific Safety Data Sheet (SDS) for 2-Tert-butyl-5-nitroaniline (CAS 103392-84-3) was not available through the conducted searches. The information below is extrapolated from safety data for structurally related nitroaniline compounds and general chemical principles. Users must consult the specific SDS provided by their chemical supplier before any handling or use.
-
Potential Hazards: Based on analogous compounds, 2-Tert-butyl-5-nitroaniline is expected to be harmful or toxic if swallowed, inhaled, or absorbed through the skin.[11] It may cause skin and eye irritation.[12] Prolonged or repeated exposure may lead to organ damage, particularly affecting the blood by causing methemoglobinemia.[13]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including:
-
Nitrile gloves
-
Chemical safety goggles
-
A lab coat
-
-
Handling and Storage: Avoid breathing dust. Wash hands thoroughly after handling. Store in a tightly sealed container in a dry, cool, and well-ventilated place, away from incompatible materials.[3] Store locked up.[14]
-
Incompatible Materials: Strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[11][12]
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[11][12]
-
Skin Contact: Immediately remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention.[12][13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13]
-
References
-
National Center for Biotechnology Information. (2017). Spectral Information in PubChem. PubChem Blog. Retrieved from [Link]
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Saeed, A., Ashraf, Z., Batool, M., & Bolte, M. (2009). 2-Chloro-5-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1417. Retrieved from [Link]
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Thomson, C. G., Reilly, J., & Sandham, D. A. (2011). Synthesis of useful fragments in drug discovery: 2-amino-5-tert-butylpyridine and its oxidised analogues. Novartis OAK (Open Access Archive). Retrieved from [Link]
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Montalvo-González, E., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3613. Retrieved from [Link]
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ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]
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Thomson, C. G., Reilly, J., & Sandham, D. A. (2011). Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
- Google Patents. (2003). US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines.
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